molecular formula C12H11NO2 B1325393 2-(4-Ethylbenzoyl)oxazole CAS No. 898760-05-9

2-(4-Ethylbenzoyl)oxazole

Cat. No.: B1325393
CAS No.: 898760-05-9
M. Wt: 201.22 g/mol
InChI Key: RGPPIWUQJCYSKX-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)oxazole, also known as EBON, belongs to the family of organic compounds called benzoxazoles. It is a chemical compound with the linear formula C12H11NO2 . The IUPAC name for this compound is (4-ethylphenyl)(1,3-oxazol-2-yl)methanone .


Synthesis Analysis

The synthesis of oxazole-based molecules has been a topic of interest in recent years due to their wide range of biological activities. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 201.22 g/mol . The InChI code for this compound is 1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3 .


Chemical Reactions Analysis

Oxazole compounds, including this compound, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .


Physical and Chemical Properties Analysis

This compound is a colorless liquid under normal conditions . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .

Scientific Research Applications

Synthesis and Catalysis

  • Modular Synthesis of Oxazoles : A [3 + 2] annulation between a terminal alkyne and a carboxamide has been developed using a gold-catalyzed oxidation strategy, leading to an efficient synthesis of 2,4-oxazole structures, which are significant in various natural products (Luo, Ji, Li, & Zhang, 2012).

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl-oxazoles and other heterocycles, highlighting the diverse applications of these compounds in chemical synthesis (Honey, Pasceri, Lewis, & Moody, 2012).

  • Oxazole Synthesis from β-Hydroxy- or β-Mercapto-α-amino Acid Esters : The synthesis of oxazolidines and thiazolidines from α-amino acid esters, and their subsequent conversion to oxazoles and thiazoles, demonstrates the chemical versatility of oxazole compounds (Badr, Aly, Fahmy, & Mansour, 1981).

  • Functionalization via Suzuki Coupling : Oxazole compounds have been functionalized using the Suzuki coupling reaction, a method significant in organic synthesis for creating substituted oxazoles (Ferrer Flegeau, Popkin, & Greaney, 2006).

Biological and Medicinal Applications

Other Applications

  • Corrosion Inhibition : Oxazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating effectiveness in protecting materials like aluminum alloy in acidic mediums. This application is significant in the field of materials science and engineering (Ehsani, Nasrollahzadeh, Mahjani, Moshrefi, & Mostaanzadeh, 2014).

Mechanism of Action

Target of Action

2-(4-Ethylbenzoyl)oxazole, also known as EBON, is a member of the benzoxazoles family

Biochemical Pathways

Oxazole derivatives, including this compound, have been found to impact a variety of biochemical pathways. They have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Safety and Hazards

The safety data sheet for Oxazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Oxazole-based molecules, including 2-(4-Ethylbenzoyl)oxazole, have been receiving attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown broad biological activities and have been used as a central scaffold in medicinal chemistry . This suggests a promising future for the development of oxazole-based medicinal compounds.

Biochemical Analysis

Biochemical Properties

2-(4-Ethylbenzoyl)oxazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, oxazole derivatives, including this compound, have shown interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to modifications in enzyme activity, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oxazole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, altering the biochemical pathways within the cell . Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that the threshold for these adverse effects is dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of enzymes such as cytochrome P450 . These interactions can lead to changes in the metabolic profile of cells, affecting processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

(4-ethylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPPIWUQJCYSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642091
Record name (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-05-9
Record name (4-Ethylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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